BenchChemオンラインストアへようこそ!

1,3-Bis(2-methoxypyridin-3-yl)urea

TGF-beta signaling Kinase inhibition Fibrosis

Procure 1,3-Bis(2-methoxypyridin-3-yl)urea (BMPU), a defined diarylurea TGFBR1 inhibitor (IC50 148 nM). Its unique 2-methoxypyridin-3-yl substitution pattern confers specific target engagement, differentiating it from other diarylureas like sorafenib. This compound is essential for reproducible TGF-β signaling and fibrosis research. Ensure experimental integrity by selecting this verified tool compound.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
CAS No. 1373223-65-4
Cat. No. B1375916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-methoxypyridin-3-yl)urea
CAS1373223-65-4
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC
InChIInChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18)
InChIKeyFXVNIRCJSUYMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-methoxypyridin-3-yl)urea CAS 1373223-65-4: Structure, Properties, and Procurement


1,3-Bis(2-methoxypyridin-3-yl)urea (CAS: 1373223-65-4; also known as BMPU) is a symmetrical diarylurea derivative with the molecular formula C13H14N4O3 and molecular weight 274.28 g/mol . The compound features a central urea bridge (-NH-CO-NH-) linking two 2-methoxypyridin-3-yl groups . Physicochemical properties include predicted density 1.3±0.1 g/cm³, boiling point 338.7±42.0 °C at 760 mmHg, and flash point 158.6±27.9 °C [1]. The MDL identifier is MFCD22124179 .

Why Generic Substitution of 1,3-Bis(2-methoxypyridin-3-yl)urea Is Not Advisable


Substitution of 1,3-bis(2-methoxypyridin-3-yl)urea with structurally similar diarylureas or pyridinyl-ureas cannot be assumed equivalent without verification. The 2-methoxy substitution pattern on the pyridine ring influences both electronic distribution and hydrogen-bonding geometry at the urea core, which are critical determinants of target binding affinity and selectivity [1]. The compound demonstrates specific inhibitory activity against TGF-β receptor 1 (IC50 148 nM) [2] and has been implicated in Protein Kinase C (PKC) inhibition . Preclinical indications include pulmonary fibrosis and renal fibrosis [3]. These biological signatures are not uniformly shared across the diarylurea class; regorafenib and sorafenib, for example, are FDA-approved diarylureas with distinct kinase inhibition profiles targeting RAF and VEGFR/PDGFR respectively [4]. Therefore, even minor structural variations in substitution pattern can yield divergent biological outcomes, making blind substitution a risk to experimental reproducibility.

Quantitative Evidence Guide for 1,3-Bis(2-methoxypyridin-3-yl)urea


Inhibition of Human TGF-β Receptor 1 in Cellular Assay

1,3-Bis(2-methoxypyridin-3-yl)urea inhibits human TGF-β receptor type 1 (TGFBR1) with an IC50 value of 148 nM in a cellular context using HEK293 cells [1]. The assay involved 24-hour preincubation of cells with the compound, followed by TGF-β1 stimulation and luminescence-based readout after an additional 24 hours [1].

TGF-beta signaling Kinase inhibition Fibrosis

Preclinical Association with Pulmonary and Renal Fibrosis

According to the DrugMap drug repositioning database, 1,3-bis(2-methoxypyridin-3-yl)urea is associated with preclinical-stage indications for pulmonary fibrosis (ICD-11 CB03.4) and renal fibrosis (ICD-11 GC01) [1]. The database links this compound to a reference entry (TTDREF00067583) [1].

Pulmonary fibrosis Renal fibrosis Drug repositioning

Implicated Protein Kinase C Inhibitory Activity

1,3-Bis(2-methoxypyridin-3-yl)urea is described as an inhibitor of Protein Kinase C (PKC) activity . PKC is implicated in cell proliferation and survival pathways. The compound is noted for potential antineoplastic properties in breast, lung, and prostate cancers .

PKC inhibition Antineoplastic Kinase signaling

Commercially Available Purity Specifications

The compound is commercially available from multiple vendors with defined purity specifications. Reported purities include ≥95% (Bidepharm , CoolPharm [1], Beyotime [2]), ≥98% (MolCore , Leyan ), and 98% (ChemSrc [3]).

Quality control Procurement Analytical chemistry

Recommended Research Applications for 1,3-Bis(2-methoxypyridin-3-yl)urea


TGF-β Signaling Pathway Investigation in Cellular Models

This compound can be employed as a tool compound for studying TGF-β receptor 1 (TGFBR1) signaling in cellular assays, based on its documented IC50 of 148 nM in HEK293 cells [1]. Researchers may use this compound to interrogate TGF-β-mediated pathways relevant to fibrosis, epithelial-mesenchymal transition (EMT), or tumor progression, with the caveat that its selectivity profile across the broader kinome has not been reported [1].

Fibrosis Drug Discovery and Preclinical Target Validation

The compound's preclinical association with pulmonary and renal fibrosis [2], combined with its TGFBR1 inhibitory activity [1], supports its use as a reference compound or starting scaffold in fibrosis-focused medicinal chemistry campaigns. The TGF-β pathway is a well-established driver of fibrotic pathogenesis [2], and this compound's dual relevance to both the pathway and disease indication provides a rational basis for inclusion in fibrosis screening panels.

Protein Kinase C Biology Research

Given the reported PKC inhibitory activity , this compound may be considered for exploratory studies in PKC-mediated signaling, including cell proliferation, apoptosis, and cancer biology. However, due to the absence of published quantitative potency or isoform selectivity data , researchers are advised to conduct internal validation assays before committing to extensive downstream experiments.

Diarylurea Scaffold Structure-Activity Relationship Studies

As a symmetrical diarylurea with a defined 2-methoxypyridin-3-yl substitution pattern , this compound can serve as a benchmark in SAR studies exploring the effects of heteroaryl substitution on kinase inhibition profiles. The diarylurea scaffold is a privileged chemotype in kinase drug discovery [3], and this specific substitution pattern may yield distinct binding characteristics compared to other diarylureas such as sorafenib or regorafenib [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(2-methoxypyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.